molecular formula C21H19N5 B14939638 1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine

1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine

Cat. No.: B14939638
M. Wt: 341.4 g/mol
InChI Key: QQNHCRQFXIRNQG-UHFFFAOYSA-N
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Description

1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine typically involves the reaction of 4-methylquinazoline with naphthalen-1-ylmethylamine in the presence of a guanidylating agent. Common reagents used in this process include isothiocyanates or carbodiimides. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylquinazolin-2-yl)-2-(phenylmethyl)guanidine
  • 1-(4-Methylquinazolin-2-yl)-2-(benzyl)guanidine

Uniqueness

1-(4-Methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine is unique due to the presence of the naphthalene moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature might influence its binding affinity, selectivity, and overall activity in various applications.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-methylquinazolin-2-yl)-2-(naphthalen-1-ylmethyl)guanidine

InChI

InChI=1S/C21H19N5/c1-14-17-10-4-5-12-19(17)25-21(24-14)26-20(22)23-13-16-9-6-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3,(H3,22,23,24,25,26)

InChI Key

QQNHCRQFXIRNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NCC3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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